2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid
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Overview
Description
2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid typically involves multiple steps. One common method starts with the reaction of 5-amino-1,3,4-thiadiazole with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions. The resulting intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biology: The compound’s ability to inhibit specific enzymes makes it a candidate for studying enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid involves its interaction with specific molecular targets, such as urease enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of urea to ammonia and carbon dioxide. This inhibition is crucial for controlling the survival of certain bacteria, such as Helicobacter pylori .
Comparison with Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(trityloxyimino)acetic acid
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives
Comparison: Compared to these similar compounds, 2-(((5-Amino-1,3,4-thiadiazol-2-yl)methyl)sulfonyl)acetic acid is unique due to its specific sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly effective as a urease inhibitor and useful in various synthetic applications .
Properties
CAS No. |
138352-18-8 |
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Molecular Formula |
C5H7N3O4S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)methylsulfonyl]acetic acid |
InChI |
InChI=1S/C5H7N3O4S2/c6-5-8-7-3(13-5)1-14(11,12)2-4(9)10/h1-2H2,(H2,6,8)(H,9,10) |
InChI Key |
BDIQNCJJPQNEFR-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NN=C(S1)N)S(=O)(=O)CC(=O)O |
Origin of Product |
United States |
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